BENGHE Foundational & Exploratory

Check Availability & Pricing

X-ray Crystal Structure Analysis of
Trimethyl(phenylethynyl)tin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trimethyl(phenylethynyl)tin

Cat. No.: B072856

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis
of trimethyl(phenylethynyl)tin, a significant organotin compound. Due to the absence of
publicly available, detailed crystallographic data for trimethyl(phenylethynyl)tin, this paper
presents a detailed analysis of a closely related analogue, a trimethyltin compound bearing a
substituted phenyl group, to serve as a representative model. This guide furnishes detailed
experimental protocols for the synthesis and single-crystal X-ray diffraction of such compounds,
alongside a structured presentation of the crystallographic data. The logical workflow of these
procedures is also visualized to aid in the practical application of these methods in a laboratory
setting. This document is intended to be a valuable resource for researchers and professionals
in the fields of organometallic chemistry, materials science, and drug development.

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a
versatile class of organometallic compounds with wide-ranging applications in catalysis,
organic synthesis, and materials science. Among these, trimethyl(phenylethynyl)tin is of
particular interest due to the presence of both the reactive trimethylstannyl group and the rigid
phenylethynyl moiety, making it a valuable building block in cross-coupling reactions and the
synthesis of complex organic architectures.
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A definitive understanding of the three-dimensional structure of such molecules is paramount
for elucidating structure-property relationships and designing novel applications. Single-crystal
X-ray diffraction is the most powerful technique for obtaining precise information on molecular
geometry, including bond lengths, bond angles, and intermolecular interactions in the solid
state.

Despite its importance, a detailed X-ray crystal structure analysis of
trimethyl(phenylethynyl)tin has not been reported in the peer-reviewed literature. Therefore,
this guide utilizes the crystallographic data of a suitable analogue to illustrate the structural
features and analytical workflow pertinent to this class of compounds.

Data Presentation: Crystallographic Analysis of a
Representative Trimethyltin Compound

The following tables summarize the key crystallographic data for a representative trimethyltin
compound. This data is presented to exemplify the typical structural parameters for this class of
organometallic molecules.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C10H1s5Brsn
Formula Weight 349.83
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P21/n

Unit Cell Dimensions

a 10.0488(1) A
b 18.0008(2) A
C 15.2054(2) A
a 90°

B 102.442(1)°
y 90°

Volume 2681.1(1) A3
z 4

Calculated Density 1.734 Mg/m3
Absorption Coefficient 5.432 mm~1
F(000) 1328

Data Collection

Diffractometer

Bruker SMART APEX2 CCD

Radiation Source

MoKa

Refinement

Refinement method

Full-matrix least-squares on F?2
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Data / restraints / parameters

4732/0/226

Goodness-of-fit on F2

1.043

Final R indices [I>20(])]

R1 =0.044, wR2 = 0.108

R indices (all data)

R1 =0.056, wR2 =0.115

Table 2: Selected Bond Lengths (A)

Atom 1 Atom 2 Length (A)
Sn(1) C(1) 2.125(4)
sn(1) C(2) 2.109(4)
Sn(1) C(3) 2.137(6)
Sn(1) Br(1) 2.6107(12)

Table 3: Selected Bond Angles (°)
Atom 1 Atom 2 Atom 3 Angle (°)
C() Sn(1) C@) 121.65(2)
C(1) sn(1) C(3) 117.20(2)
C(2) sn(1) C(3) 118.50(2)
C(1) Sn(1) Br(1) 98.60(1)
C(2) sn(1) Br(1) 87.87(1)
C(3) Sn(1) Br(1) 95.40(1)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of

trimethyl(phenylethynyl)tin and a general procedure for obtaining its single-crystal X-ray

structure.
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Synthesis of Trimethyl(phenylethynyl)tin

This synthesis is a representative procedure for the preparation of
trimethyl(phenylethynyl)tin.

Materials:

e Trimethyltin chloride (MesSnCl)

e Phenylethyne (CeHsC=CH)

e n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
e Anhydrous diethyl ether or tetrahydrofuran (THF)
e Anhydrous hexane

o Deuterated chloroform (CDCIs) for NMR analysis
e Standard Schlenk line and glassware

e Magnetic stirrer and stir bars

Procedure:

e Preparation of Lithium Phenylacetylide: A solution of phenylethyne (1.0 equivalent) in
anhydrous THF is prepared in a Schlenk flask under an inert atmosphere (argon or nitrogen)
and cooled to -78 °C using a dry ice/acetone bath. To this stirred solution, n-butyllithium (1.0
equivalent) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, during
which time a white precipitate of lithium phenylacetylide may form.

o Reaction with Trimethyltin Chloride: A solution of trimethyltin chloride (1.0 equivalent) in
anhydrous THF is added dropwise to the suspension of lithium phenylacetylide at -78 °C.

e Warming and Quenching: The reaction mixture is allowed to slowly warm to room
temperature and is stirred overnight. The reaction is then quenched by the slow addition of a
saturated aqueous solution of ammonium chloride (NH4Cl).
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o Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate
(3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous
magnesium sulfate (MgSOa), and filtered.

 Purification: The solvent is removed from the filtrate under reduced pressure using a rotary
evaporator to yield the crude product. The product can be further purified by column
chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation
to afford trimethyl(phenylethynyl)tin as a colorless oil or a low-melting solid.

o Characterization: The purified product should be characterized by 1H, 13C, and 12°Sn NMR
spectroscopy and mass spectrometry to confirm its identity and purity.

Single-Crystal X-ray Diffraction

The following is a general protocol for the X-ray diffraction analysis of an air-sensitive
organometallic compound like trimethyl(phenylethynyl)tin.

Crystal Growth:

» Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of
the purified compound in a suitable solvent (e.g., hexane, pentane, or a mixture of solvents)
in a loosely capped vial inside a glovebox or by slow cooling of a saturated solution.

Data Collection:

» Crystal Mounting: A suitable single crystal is selected under a microscope, coated with a
cryoprotectant oil (e.g., Paratone-N), and mounted on a cryoloop. For air-sensitive
compounds, this procedure should be performed in an inert atmosphere (glovebox).

» Diffractometer Setup: The mounted crystal is transferred to the goniometer head of a single-
crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford
Cryosystems Cryostream). The crystal is cooled to a low temperature (typically 100-150 K) to
minimize thermal vibrations and potential degradation.

o Data Collection Strategy: The diffractometer (e.g., a Bruker D8 VENTURE with a PHOTON I
detector and a Mo-Ka or Cu-Ka radiation source) is used to collect a series of diffraction
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images. A data collection strategy is devised to ensure complete and redundant data are
collected. This typically involves a series of w and ¢ scans.

Structure Solution and Refinement:

o Data Integration and Scaling: The raw diffraction images are processed to integrate the
reflection intensities and apply corrections for Lorentz and polarization effects. The data is
then scaled and merged.

» Structure Solution: The crystal structure is solved using direct methods or Patterson
methods, which provide an initial model of the atomic positions.

» Structure Refinement: The structural model is refined by full-matrix least-squares on F2.
Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen
atoms are typically placed in calculated positions and refined using a riding model.

» Finalization: The final refined structure is validated using crystallographic software to check
for any inconsistencies and to generate the final crystallographic information file (CIF).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and
structural analysis of trimethyl(phenylethynyl)tin.

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and X-ray crystal structure analysis.

Conclusion
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This technical guide has provided a comprehensive overview of the X-ray crystal structure
analysis of trimethyl(phenylethynyl)tin. While the specific crystallographic data for this
compound is not publicly available, the use of a representative analogue has allowed for a
detailed discussion of the expected structural features and the presentation of typical
quantitative data. The detailed experimental protocols for synthesis and single-crystal X-ray
diffraction, along with the visualized workflow, offer a practical resource for researchers in the
field. It is hoped that this guide will facilitate further research into the rich chemistry and
potential applications of trimethyl(phenylethynyl)tin and related organotin compounds.

» To cite this document: BenchChem. [X-ray Crystal Structure Analysis of
Trimethyl(phenylethynyl)tin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b072856#x-ray-crystal-structure-analysis-of-
trimethyl-phenylethynyl-tin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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